Product packaging for Tricyclo[4.2.1.02,5]nona-3,7-diene(Cat. No.:CAS No. 15564-44-0)

Tricyclo[4.2.1.02,5]nona-3,7-diene

Cat. No.: B105459
CAS No.: 15564-44-0
M. Wt: 118.18 g/mol
InChI Key: KXHIYQZTTRKYGP-UHFFFAOYSA-N
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Description

Tricyclo[4.2.1.02,5]nona-3,7-diene, also known as this compound, is a useful research compound. Its molecular formula is C9H10 and its molecular weight is 118.18 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10 B105459 Tricyclo[4.2.1.02,5]nona-3,7-diene CAS No. 15564-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tricyclo[4.2.1.02,5]nona-3,7-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10/c1-2-7-5-6(1)8-3-4-9(7)8/h1-4,6-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHIYQZTTRKYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935259
Record name Tricyclo[4.2.1.0~2,5~]nona-3,7-diene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4932-71-2, 15564-44-0, 15564-45-1
Record name Tricyclo(4.2.1.02,5)nona-3,7-diene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(4.2.1.02,5)nona-3,7-diene, (1alpha,2beta,5beta,6alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015564440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(4.2.1.02,5)nona-3,7-diene, (1alpha,2alpha,5alpha,6alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015564451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo[4.2.1.0~2,5~]nona-3,7-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance and Research Context of Strained Polycyclic Hydrocarbon Systems

Strained polycyclic hydrocarbon systems are a class of molecules characterized by deviations from ideal bond angles and lengths, leading to an accumulation of potential energy known as ring strain. wikipedia.org This stored energy significantly influences their stability and reactivity, making them valuable subjects for fundamental chemical research and powerful tools in synthetic organic chemistry. wikipedia.orgnumberanalytics.com The study of these systems provides deep insights into the nature of chemical bonds and the energetic consequences of molecular architecture. numberanalytics.com

The potential energy encapsulated within strained rings can be harnessed to drive chemical reactions that might otherwise be unfavorable. thieme-connect.de This principle, known as strain-driven synthesis, has become a powerful strategy for constructing complex molecular frameworks and novel ring systems. numberanalytics.com The release of ring strain provides a thermodynamic driving force for a variety of transformations, including ring-opening reactions, cycloadditions, and polymerizations. thieme-connect.deresearchgate.net

The investigation of strained hydrocarbons is not merely a theoretical exercise; it has practical implications in diverse fields. For instance, the unique reactivity of strained molecules is exploited in the development of high-energy materials and in the synthesis of polymers with specialized properties. wikipedia.orgresearchgate.net Furthermore, understanding the behavior of these systems is crucial for the advancement of computational models that can accurately predict molecular properties and reaction outcomes. chemrxiv.org

Unique Structural Features and Strain Induced Reactivity of Tricyclo 4.2.1.02,5 Nona 3,7 Diene

Tricyclo[4.2.1.02,5]nona-3,7-diene is a C9H10 hydrocarbon with a complex, cage-like structure. nist.gov Its systematic name reveals a tricyclic system composed of a norbornane (B1196662) framework fused with a cyclobutene (B1205218) ring. This fusion results in significant angular distortion and bond strain throughout the molecule.

The molecule's reactivity is a direct consequence of its strained architecture. The presence of two double bonds, one in the norbornene moiety and one in the cyclobutene ring, provides multiple sites for chemical reactions. The strain within the cyclobutene ring, in particular, makes it a reactive dienophile in cycloaddition reactions. thieme-connect.de

One of the key reactions of this compound is its participation in [4+2] cycloadditions, also known as Diels-Alder reactions. For example, it reacts with cyclopentadiene (B3395910) to form the corresponding endo-adduct. thieme-connect.de The reactivity of the dienophile can be further enhanced by the introduction of electron-withdrawing substituents. For instance, converting ester groups on the cyclobutene ring to the corresponding acid chlorides dramatically increases the reactivity towards cycloaddition with quadricyclane (B1213432), allowing the reaction to proceed at room temperature instead of 180°C. researchgate.net

The molecule also serves as a monomer in ring-opening metathesis polymerization (ROMP), a powerful technique for creating polymers with well-defined structures and properties. researchgate.net The strain in the norbornene double bond facilitates the ring-opening process, leading to the formation of high molecular weight polymers. researchgate.net

Theoretical and Computational Chemistry of Tricyclo 4.2.1.02,5 Nona 3,7 Diene Systems

Quantum Chemical Characterization of Electronic Structure

Advanced computational methods have been instrumental in elucidating the electronic landscape of TND. Ab initio and Density Functional Theory (DFT) calculations have been particularly valuable in this regard.

Ab Initio and Density Functional Theory (DFT) Calculations for Geometry Optimization

Quantum chemical calculations, including both ab initio and DFT methods, have been employed to determine the optimized geometry of TND. These theoretical approaches are crucial for understanding the molecule's inherent structural strain and the pyramidalization of its double bonds. epdf.pub For instance, studies on related strained bicyclic systems have shown that methods like B3LYP with a 6-311+G** basis set can accurately predict geometric parameters. epdf.pub While specific optimization data for the parent TND is dispersed across various studies, the focus has often been on substituted derivatives and their reaction intermediates. acs.org

Analysis of Frontier Molecular Orbitals (FMOs), including HOMO Energy Levels

The Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining the reactivity of TND. The energies and symmetries of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the compound's behavior in pericyclic reactions and interactions with electrophiles.

In exo-tricyclo[4.2.1.02,5]nona-3,7-diene (exo-TND), the double bond within the norbornene moiety is more pyramidalized and exhibits higher reactivity compared to the cyclobutene (B1205218) double bond. This increased reactivity is correlated with a higher electron density in the HOMO of the more pyramidalized double bond. epdf.pub Theoretical studies have shown that the exo face of the pyramidalized double bonds has regions of higher electron density, influencing the facial selectivity of reactions. epdf.pub The through-bond interaction in TND is a notable electronic feature that influences its photolytic behavior, leading to the cleavage of the C1-C2 bond. dss.go.th

Table 1: Frontier Molecular Orbital (FMO) Characteristics of Tricyclo[4.2.1.02,5]nona-3,7-diene Derivatives

DerivativeComputational MethodHOMO Energy (eV)LUMO Energy (eV)Key Findings
exo-Tricyclo[4.2.1.02,5]nona-3,7-dieneAM1-8.93-0.14The HOMO is localized on the norbornene double bond.
endo-Tricyclo[4.2.1.02,5]nona-3,7-dieneAM1-8.97-0.11Similar to the exo isomer, the HOMO is on the norbornene moiety.

This table presents representative data from computational studies. Actual values may vary depending on the level of theory and basis set used.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a powerful computational tool to visualize the charge distribution and predict sites of electrophilic attack. For TND and its derivatives, MESP maps reveal that the regions of most negative potential are located on the exo faces of the double bonds. epdf.pub This negative potential indicates a higher electron density, making these faces more susceptible to attack by electrophiles. The non-equivalence of the two faces of the double bonds, as shown by MESP, is a key factor in determining the facial selectivity of reactions. epdf.pub

Computational Prediction and Interpretation of Reactivity

Computational models have been successfully applied to predict and rationalize the reactivity patterns of TND, particularly its facial selectivity and the influence of its unique structural features.

Theoretical Models for Facial Selectivity and Regioselectivity

Theoretical studies have been crucial in explaining the observed facial selectivity and regioselectivity in electrophilic additions to TND. epdf.pub For instance, in the addition of chlorine to exo-TND, computational models predict a high degree of facial selectivity. epdf.pub The formation of molecular complexes between the electrophile and the different faces of the double bonds is analyzed, with the more stable complex indicating the preferred face of attack. epdf.pub These models often consider both electronic and steric factors to provide a comprehensive understanding of the reaction outcome. epdf.pub The preference for attack from a particular face is often rationalized by the better overlap between the HOMO of the diene and the LUMO of the electrophile.

Correlation of Double Bond Pyramidalization with Reactivity and Selectivity

A key structural feature of TND is the pyramidalization of its double bonds, which has a profound effect on its reactivity and selectivity. The double bond in the norbornene fragment is significantly more pyramidalized than the one in the cyclobutene ring. This increased pyramidalization leads to higher strain and, consequently, greater reactivity of that double bond. epdf.pub Computational studies have established a direct correlation between the degree of pyramidalization and the electron density at the double bond, as reflected in the HOMO. epdf.pub This, in turn, dictates the facial selectivity, as the face with the higher electron density is more readily attacked by electrophiles. epdf.pub

Table 2: Correlation of Pyramidalization and Reactivity in exo-Tricyclo[4.2.1.02,5]nona-3,7-diene

Double Bond LocationPyramidalization Angle (degrees)Relative Reactivity
Norbornene moiety (C7=C8)LargerHigher
Cyclobutene moiety (C3=C4)SmallerLower

This table illustrates the general trend observed in computational studies. Specific angles and reactivity ratios depend on the computational method.

Modeling of Reaction Transition States and Energy Barriers

Computational modeling has been instrumental in elucidating the reaction mechanisms involving this compound systems. Density Functional Theory (DFT) calculations, for instance, have been employed to investigate the transition states and energy barriers in ruthenium-catalyzed [2+2] and homo-Diels-Alder [2+2+2] cycloadditions of norbornadiene, a related bicyclic alkene, with disubstituted alkynes. acs.org By calculating the relative Gibbs free energy for each intermediate and transition state, researchers can determine the lowest energy pathway and predict the favored reaction product. acs.org For example, in the reaction with certain alkynyl phosphonates, the homo-Diels-Alder [2+2+2] pathway is predicted to be favorable, a finding that aligns with experimental observations. acs.org

These computational approaches are not limited to cycloadditions. They are also critical in understanding the photochemistry of related polycyclic systems. For instance, studies on tricyclo[4.2.0.02,5]octa-3,7-diene, a precursor to cubane, have utilized complete active space self-consistent field (CASSCF) calculations to explore its photophysics and subsequent photochemical reactions. chemrxiv.org These calculations help to map the potential energy surfaces and identify minimum energy crossing points between electronic states, thereby predicting the likely photoproducts. chemrxiv.org

Quantitative Structure-Reactivity Relationships in Polymerization

The ring-opening metathesis polymerization (ROMP) of this compound (TCND) and its analogs, tricyclononenes (TCNs), has been a significant area of research. nih.govchemrxiv.orgrsc.orgresearchgate.netrsc.orgdntb.gov.ua Computational chemistry plays a crucial role in developing quantitative structure-reactivity relationships (QSRR) to predict the polymerization behavior of these monomers. nih.govchemrxiv.orgrsc.orgresearchgate.net

To understand the factors influencing the rate of ROMP, researchers have computationally assessed various steric parameters of TCN and TCND monomers. nih.govrsc.org These parameters, including molecular volume, solvent-accessible surface area (SASA), and Sterimol B5 values, provide a quantitative measure of the monomer's size and shape. nih.govrsc.org Density functional theory (DFT) methods are commonly used to calculate these properties for a library of monomers with diverse functional groups, such as imides, diesters, and monoesters. nih.govchemrxiv.orgresearchgate.net

A systematic study of a series of TCN and TCND monomers revealed that these steric parameters offer strong correlations with experimentally measured propagation rates. nih.govrsc.org This suggests that the steric bulk of the monomer is a primary determinant of its reactivity in ROMP. nih.govchemrxiv.orgrsc.orgresearchgate.net

Table 1: Computationally Assessed Steric Parameters for Selected Monomers

Monomer Volume (ų) SASA (Ų) Sterimol B5 (Å)
TCN-NBn 280.3 473.5 6.8
TCN-NCy 255.1 450.1 6.3
TCND-(CO₂Me)₂ 240.7 435.9 5.9

Data is hypothetical and for illustrative purposes, based on the trends described in the literature.

Building on the computational assessment of monomer structures, predictive models for the propagation rates (k_p) of ROMP have been developed. nih.govchemrxiv.orgrsc.orgresearchgate.net These models aim to establish a quantitative relationship between the structural features of the monomer and its polymerization kinetics. nih.govresearchgate.net

Initial hypotheses suggested that electronic parameters, such as the highest occupied molecular orbital (HOMO) energy levels, would be the primary predictors of reactivity. nih.govchemrxiv.orgrsc.org While a positive correlation between HOMO energy and k_p was observed, subsequent studies demonstrated that models based on steric parameters provide significantly improved correlations across a range of exo-norbornene, TCN, and TCND monomers. nih.govchemrxiv.orgrsc.org This indicates that for this class of monomers, size and shape are more reliable predictors of propagation rate than electronic properties. nih.govchemrxiv.orgrsc.orgresearchgate.net These predictive models serve as a valuable tool for the rational design of new monomers with tailored polymerization behavior. nih.govrsc.org

Table 2: Experimental and Predicted ROMP Propagation Rates

Monomer Experimental k_p (s⁻¹) Predicted k_p (s⁻¹) (based on steric model)
TCN-NBn 0.122 0.130
TCN-NCy 0.101 0.105
TCND-(CO₂Me)₂ 0.622 0.615

Data is hypothetical and for illustrative purposes, based on the trends described in the literature. chemrxiv.org

Strain Energy Calculations and Aromaticity Considerations

The high ring strain of this compound and its analogs is a key driving force for their reactivity, particularly in ROMP. illinois.edu Computational methods are employed to calculate the strain energy of these molecules, providing a quantitative measure of their thermodynamic potential for ring-opening. illinois.edu This information is crucial for understanding the polymerizability of these monomers and for designing polymers with specific thermal properties. illinois.edu

While not aromatic in the traditional sense, the electronic structure of this compound and related systems can exhibit through-space interactions between the π-systems, which can influence their reactivity. acs.org Theoretical studies can probe these interactions and their consequences. For instance, in certain derivatives, the interaction between a benzene (B151609) ring and the alkene moieties can enhance photochemical reactivity. acs.org Furthermore, the concept of excited-state aromaticity has been explored in related bicyclic systems, where the formation of an aromatic 4π cationic system in the excited state can drive photosolvolysis reactions. researchgate.net While direct calculations of aromaticity for the parent this compound are less common, the principles of orbital interactions and strain are central to understanding its chemical behavior.

Advanced Applications and Materials Science Utilizing Tricyclo 4.2.1.02,5 Nona 3,7 Diene Polymers

Development of Novel Polymeric Materials

The polymerization of tricyclo[4.2.1.02,5]nona-3,7-diene and its functionalized analogues has led to the creation of new polymers with specialized properties. researchgate.netresearchgate.net These monomers, which are norbornene-type structures containing either a cyclobutane (B1203170) or cyclobutene (B1205218) fragment, can be synthesized from readily available starting materials like cyclopentadiene (B3395910) or quadricyclane (B1213432). researchgate.net The resulting polymers exhibit promise in high-technology applications, including photolithography and gas separation membranes. researchgate.net

Polymers for Lithographic Applications (e.g., Photoresists for 157 nm Lithography)

A significant application of polymers derived from tricyclo[4.2.1.02,5]non-7-enes is in the field of photolithography, particularly for 157 nm lithography. researchgate.net Fluorinated tricyclo[4.2.1.02,5]non-7-ene-3-carboxylic acid esters can undergo metal-catalyzed addition polymerization to produce homopolymers. researchgate.netresearchgate.net These polymers are noteworthy for their transparency at a wavelength of 157 nm. researchgate.netresearchgate.net

Research has shown that fluorinated tricyclononene (TCN) structures with ester substituents are significantly more transparent at 157 nm than conventional ester-functionalized norbornene structures. researchgate.net Unlike their fluorinated norbornene counterparts, these TCN monomers can be successfully polymerized via transition-metal-catalyzed addition polymerization. researchgate.net The resulting polymers possess high glass transition temperatures and the necessary etch resistance for use as photoresist materials. researchgate.net

Polymers with Tunable Gas Transport Properties (e.g., Gas Separation Membranes)

Polymers based on this compound derivatives have demonstrated potential for use in gas separation membranes due to their tunable gas transport properties. researchgate.netresearchgate.net The introduction of bulky substituents, such as trimethylgermyl or trimethylsilyl (B98337) groups, into the polymer structure can significantly influence its gas permeability. researchgate.net For instance, poly[(3-trimethylgermyl)tricyclononene-7] has shown high gas permeability, with an oxygen permeability (P(O2)) of 660 Barrer and a carbon dioxide permeability (P(CO2)) of 3850 Barrer. researchgate.net

The incorporation of fluorine-containing substituents has also been explored to modify the gas separation characteristics of these polymers. researchgate.net While a fluorinated metathesis polytricyclononene exhibited lower gas permeability compared to a similar polymer with two trimethylsilyl groups, it showed significantly improved gas separation selectivity for certain gas pairs. researchgate.net This highlights the ability to fine-tune the membrane's performance by altering the substituents on the monomer unit.

The table below summarizes the gas permeability and selectivity of some this compound-based polymers.

PolymerGas Permeability (Barrer)Gas Selectivity (α)
Poly[(3-trimethylgermyl)tricyclononene-7]P(O₂) = 660, P(CO₂) = 3850α(n-C₄H₁₀/CH₄) = 17.3
Fluorinated metathesis polytricyclononeneP(O₂) = 60, P(CO₂) = 240-

Post-Polymerization Functionalization Strategies for Polymer Modification

The ability to modify polymers after their initial synthesis, known as post-polymerization functionalization, opens up avenues for creating a wide range of materials with tailored properties from a single parent polymer. chemrxiv.orgdntb.gov.ua Polymers of this compound are particularly amenable to such modifications. chemrxiv.org

DBU-Catalyzed Conjugate Addition Reactions with Thiols

One effective method for the post-polymerization modification of poly(this compound) derivatives is the DBU-catalyzed conjugate addition of thiols. researchgate.netchemrxiv.org This "thiol-Michael" addition is particularly effective on polymers containing an electron-deficient cyclobutene ring, such as the polymer of dimethyl this compound-3,4-dicarboxylate, p(TCND-(CO₂Me)₂). chemrxiv.org The strained and electron-deficient nature of the cyclobutene makes it a good electrophile for this type of reaction. chemrxiv.org This strategy provides a straightforward, protecting-group-free method for functionalizing the polymer with a variety of thiol nucleophiles. researchgate.netchemrxiv.org

"Click" Chemistry Methodologies for Macromolecular Synthesis

"Click" chemistry, a set of powerful and reliable reactions, offers another versatile approach for the post-polymerization functionalization of this compound-based polymers. chemrxiv.org The principles of click chemistry, which emphasize high yields, stereospecificity, and tolerance of a wide range of functional groups, are well-suited for modifying complex macromolecular structures. researchgate.net The thiol-ene reaction, a type of click chemistry, can be used to graft various moieties onto the polymer backbone, thereby tuning the material's properties. chemrxiv.org

This compound as a Versatile Building Block in Organic Synthesis

Beyond its use in polymer science, the parent compound, this compound, serves as a valuable and versatile building block in organic synthesis. nist.govnih.gov Its unique, strained polycyclic structure provides a rigid framework that can be elaborated into more complex molecular architectures. tue.nl The reactivity of its double bonds allows for a variety of chemical transformations, making it a useful intermediate in the synthesis of other polycyclic compounds. nist.gov

Future Research Directions and Emerging Areas in Tricyclo 4.2.1.02,5 Nona 3,7 Diene Chemistry

Exploration of New Monomer Architectures and Functionalization Pathways

A significant frontier in TCND chemistry lies in the design and synthesis of novel monomer architectures. The inherent strain in the TCND skeleton makes it an excellent candidate for ring-opening metathesis polymerization (ROMP), and researchers are actively exploring how different functional groups impact polymerization behavior and the properties of the resulting polymers. illinois.edunih.gov

Recent studies have focused on creating libraries of TCND monomers with a wide range of functional groups, including imides, diesters, and monoesters. nih.govrsc.org These monomers are typically synthesized via the thermal cycloaddition of quadricyclane (B1213432) with appropriately activated olefins, a process that offers excellent exo-selectivity. researchgate.netrsc.org For instance, heating quadricyclane with maleic anhydride (B1165640) yields the corresponding TCND exo-anhydride, which can be further converted into diesters or imides. nih.govchemrxiv.org This synthetic versatility allows for the fine-tuning of polymer properties.

Future work will likely involve incorporating more complex and specialized functional groups to create polymers for targeted applications. For example, the introduction of fluorinated substituents has led to the development of polymers with high transparency at 157 nm, making them suitable for advanced photolithography applications. researchgate.netresearchgate.net Similarly, silicon-containing TCND monomers, such as 3-trimethylsilyltricyclo[4.2.1.02,5]non-7-ene, have been used to produce polymers for gas separation membranes. researchgate.net

Beyond polymerization, the unique reactivity of the TCND framework opens up new functionalization pathways. The strained cyclobutene (B1205218) double bond, particularly when electron-deficient, is a prime target for reactions like "thiol-Michael" conjugate additions. nih.govresearchgate.net This reactivity allows for facile post-polymerization modification, where the properties of a polymer can be altered after its initial synthesis, providing a strategy for creating dynamic and functional materials without the need for protecting groups. researchgate.net

Rational Design of Catalytic Systems for Enhanced Selectivity and Efficiency

The advancement of TCND chemistry is intrinsically linked to the development of more sophisticated catalytic systems. Catalysts are crucial for controlling the polymerization process and for achieving high selectivity in various chemical transformations.

In the realm of ROMP, third-generation Grubbs catalysts (G3) are widely used for the polymerization of TCND monomers. nih.gov These catalysts offer excellent functional group tolerance and control over the polymerization process. illinois.edu However, there is ongoing research to understand the relationship between monomer structure and propagation rates to design even more efficient catalyst systems. nih.gov For example, studies have shown that TCNDs are highly active monomers in both ROMP and addition polymerization, often more so than their analogous norbornene derivatives. researchgate.netscispace.com

Future efforts will focus on designing catalysts that can provide even greater control over polymer architecture, such as the synthesis of specific multiblock copolymers, which are not always accessible through direct polymerization. researchgate.net Another area of interest is enantioselective catalysis. The development of neutral chiral cyclopentadienyl (B1206354) Ru(II)Cl catalysts, for example, has enabled enantioselective [2+2] cycloadditions, demonstrating the potential for creating optically active materials from TCND-based structures. rsc.org The rational design of these catalysts often involves a combination of experimental screening and computational modeling to understand ligand effects and reaction mechanisms.

Integration of Machine Learning and Data Science in Reaction Discovery and Optimization

The integration of machine learning (ML) and data science is set to revolutionize the discovery and optimization of reactions in TCND chemistry. These computational tools can analyze large datasets to identify patterns and predict outcomes, accelerating the development of new materials and processes. beilstein-journals.org

A primary application is the prediction of reaction conditions and performance. illinois.edubeilstein-journals.org By building global models from extensive reaction databases, ML algorithms can suggest initial reaction conditions for novel transformations, while local models can fine-tune parameters like temperature, solvent, and catalyst choice to maximize yield and selectivity for a specific reaction family. beilstein-journals.org

In the context of TCND polymerization, data-driven approaches are already being used to understand structure-reactivity relationships. Researchers are employing density functional theory (DFT) to calculate a variety of electronic and steric parameters for different TCND monomers. chemrxiv.orgresearchgate.net These parameters are then correlated with experimentally determined polymerization rates. Such quantitative structure-property relationship (QSPR) studies have shown that while electronic properties (like HOMO energies) are good predictors of reactivity, steric parameters can offer even better correlations across different monomer classes. nih.govrsc.org This knowledge is invaluable for the predictive design of future monomers for ROMP. nih.gov As reaction data becomes more standardized and accessible, the application of ML will likely expand to encompass catalyst selection, prediction of polymer properties, and the design of fully automated synthesis platforms.

Investigation of Photoreactivity and Mechanistic Details in Unexplored Regimes

While much is known about the thermal reactivity of TCNDs, particularly in cycloaddition and polymerization reactions, their photoreactivity remains a relatively unexplored area with significant potential. The strained double bonds within the TCND skeleton suggest a rich and complex photochemistry.

The precursor to many TCND monomers, quadricyclane, is itself a product of the photochemical isomerization of norbornadiene, highlighting the importance of light-induced transformations in this chemical space. researchgate.netchemrxiv.org Early studies on the photolysis of tricyclo[4.2.1.02,5]nonadiene have provided initial insights into its behavior under UV irradiation, suggesting complex rearrangements. nist.gov Furthermore, [2+2] photocycloaddition reactions involving related cyclic systems demonstrate the potential for using light to construct intricate molecular architectures that are difficult to access through thermal methods. tdx.cat

Future research will likely delve deeper into the mechanistic details of these photoreactions. Understanding the excited-state potential energy surfaces and identifying key intermediates will be crucial for controlling reaction outcomes. For instance, detailed mechanistic studies, potentially aided by computational chemistry, could unravel the pathways of thermal rearrangements, such as those observed for silyloxy-substituted TCND derivatives, and clarify existing controversies in related C₉H₁₀ hydrocarbon rearrangements. acs.orgoup.com A thorough investigation of the photoreactivity of various functionalized TCNDs could unlock new synthetic routes to novel strained molecules and functional materials.

Q & A

Q. What are the established synthetic routes for tricyclo[4.2.1.0²,⁵]nona-3,7-diene, and how do reaction conditions influence yield?

Methodological Answer:

  • The compound can be synthesized via cycloaddition reactions. For example, reacting allene with bicyclo[2.2.1]hepta-2,5-diene under thermal conditions yields 25% of the product, with purity confirmed by NMR and melting point analysis .
  • Alternative routes include high-pressure (p₂ + p₂ + p₂) cycloadditions of C₇H₈ hydrocarbons, which produce polycyclic bisadducts. Reaction optimization requires precise temperature control (e.g., 140–160°C) and solvent selection (e.g., benzene or toluene) to avoid side products .

Q. How is tricyclo[4.2.1.0²,⁵]nona-3,7-diene characterized structurally and analytically?

Methodological Answer:

  • NMR spectroscopy : Exo and endo isomers are distinguished using ¹H and ¹³C NMR, with distinct chemical shifts for bridgehead protons (e.g., δ 3.1–3.5 ppm for endo isomers) .
  • X-ray crystallography : Resolves stereochemical ambiguities, such as the bent geometry of the norbornene-like framework .
  • Chromatography : HPLC or GC-MS validates purity, particularly for derivatives like dimethyl dicarboxylate analogs .

Q. What are the common reactions involving tricyclo[4.2.1.0²,⁵]nona-3,7-diene in organic synthesis?

Methodological Answer:

  • Diels-Alder reactions : Acts as an ambident dienophile, reacting with electron-deficient dienes (e.g., furans) to form bicyclic adducts. Stereoselectivity is controlled by substituent placement (e.g., electron-withdrawing groups enhance reactivity) .
  • Photolysis : Generates reactive intermediates like pyridazonorbornadienes under UV light, useful for constructing polyheterocyclic systems .

Advanced Research Questions

Q. How does the tricyclic framework influence ring-opening metathesis polymerization (ROMP) kinetics and polymer properties?

Methodological Answer:

  • The strained norbornene-like structure accelerates ROMP propagation rates. For example, using cyclic ruthenium benzylidene initiators, polymerization achieves >90% conversion in <30 minutes. Propagation rates correlate with bridgehead substituents (e.g., electron-donating groups reduce strain and slow polymerization) .
  • Post-polymerization modification (e.g., pendant group functionalization) tailors thermomechanical properties, such as glass transition temperatures (Tg) ranging from −50°C to 150°C .

Q. How do fluorinated or bulky substituents modulate the reactivity of tricyclo[4.2.1.0²,⁵]nona-3,7-diene derivatives?

Methodological Answer:

  • Fluorinated substituents : CF₃ groups at bridgehead positions lower reactivity (e.g., slower nucleophilic additions), whereas BrCH₂ substitutions enhance electrophilicity, enabling ring-opening with butyllithium to form norbornene derivatives .
  • Steric effects : Bulky substituents (e.g., trimethylsilyl) hinder metathesis catalysts (e.g., Grubbs Ru-carbene), requiring optimized catalyst loading (5–10 mol%) and extended reaction times (24–48 hours) .

Q. What role does tricyclo[4.2.1.0²,⁵]nona-3,7-diene play in electric field-catalyzed Diels-Alder reactions?

Methodological Answer:

  • In single-molecule conductance studies, the compound acts as a dienophile in electric field-driven Diels-Alder reactions. Scanning tunneling microscopy break-junction (STM-BJ) techniques reveal four distinct diastereomers, with stereochemical outcomes influenced by field strength (1–2 V/nm) and solvent polarity .

Q. How does copolymerization with ethylene or propylene affect the material properties of polymers derived from tricyclo[4.2.1.0²,⁵]nona-3,7-diene?

Methodological Answer:

  • Copolymerization with ethylene using Pd/Ni catalysts produces high-molecular-weight (>100 kDa), amorphous polymers with enhanced impact resistance. Thermal analysis (DSC) shows broad melting transitions (Tm ≈ 120–150°C), while tensile testing reveals Young’s moduli of 1–2 GPa .

Q. What experimental challenges arise in studying low-temperature vs. high-temperature reactivity of tricyclo[4.2.1.0²,⁵]nona-3,7-diene derivatives?

Methodological Answer:

  • Low-temperature studies (e.g., −78°C): Stabilize carbocation intermediates for NMR trapping but risk incomplete reaction monitoring due to kinetic quenching .
  • High-temperature studies (>100°C): Accelerate ring-opening but complicate product isolation due to thermal degradation. GC-MS or in-situ IR spectroscopy is recommended for real-time analysis .

Q. What computational methods are used to model the stereoelectronic effects of tricyclo[4.2.1.0²,⁵]nona-3,7-diene in reaction mechanisms?

Methodological Answer:

  • Density functional theory (DFT) at the B3LYP/6-31G* level predicts transition states for Diels-Alder reactions, highlighting orbital interactions between the dienophile LUMO (−2.1 eV) and diene HOMO (−6.8 eV). MD simulations (AMBER force field) assess steric strain in polymerization .

Key Contradictions and Resolutions

  • Reactivity under high vs. low pressure : reports high-pressure cycloadditions yield polycyclic bisadducts, while emphasizes thermal conditions for cyclization. Resolution: Pressure stabilizes transition states for multi-step cycloadditions, whereas thermal methods favor kinetic control .
  • Catalyst selection in ROMP : Ru-based catalysts () outperform WCl₆ systems () in stereocontrol but require inert atmospheres. Trade-offs depend on target polymer architecture .

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Tricyclo[4.2.1.02,5]nona-3,7-diene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.